![molecular formula C17H18N2O3S B6377436 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% CAS No. 1261953-32-5](/img/structure/B6377436.png)
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%
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Overview
Description
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% (5-tBSCP) is an organic compound consisting of a phenol group linked to an aryl sulfonamide group. It is a useful synthetic intermediate in the synthesis of a variety of organic compounds and has been used in a variety of scientific and industrial applications.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is used as a reagent in organic synthesis, particularly in the synthesis of organic compounds containing aryl sulfonamide moieties. It has been used in the synthesis of a variety of amides, sulfonamides, and other aryl sulfonamide derivatives. It has also been used in the synthesis of aryl sulfonamide-containing drugs and in the synthesis of aryl sulfonamide-containing polymers.
Mechanism of Action
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is an aromatic sulfonamide compound and its mechanism of action is similar to that of other aromatic sulfonamides. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is involved in the synthesis of folate, an essential nutrient for all organisms. By inhibiting DHPS, 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% prevents the synthesis of folate, which in turn leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The inhibition of DHPS by 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% leads to a decrease in the levels of folate in the body. Folate is an essential nutrient for all organisms and its deficiency can lead to a variety of health problems including anemia, neural tube defects, and cognitive impairment. 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% has also been shown to inhibit the growth of certain types of cancer cells by preventing the synthesis of folate.
Advantages and Limitations for Lab Experiments
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is a useful reagent for organic synthesis due to its high purity and availability. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is toxic and should be handled with caution. It should also be stored in a tightly sealed container in a cool, dry place.
Future Directions
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% has potential applications in the synthesis of a variety of organic compounds. It could be used in the synthesis of new drugs, polymers, and other materials. It could also be used in the synthesis of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new methods for the synthesis of aryl sulfonamide derivatives. Finally, further research could be conducted to explore the potential applications of 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% in the field of medicine, such as its use in the treatment of cancer.
Synthesis Methods
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol, 95% is synthesized by a nucleophilic aromatic substitution reaction between 4-t-butylsulfamoylbenzene and sodium cyanide. The reaction is performed in the presence of a base such as sodium hydroxide and a polar aprotic solvent such as dimethylformamide. The reaction is typically carried out at a temperature of 80-100°C for several hours. The reaction yields a 95% pure product which can be further purified by recrystallization.
properties
IUPAC Name |
N-tert-butyl-4-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-13(5-7-16)14-8-12(11-18)9-15(20)10-14/h4-10,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYHPNEZWVDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol |
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